molecular formula C20H26N4O5S B2665269 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 899751-39-4

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2665269
CAS No.: 899751-39-4
M. Wt: 434.51
InChI Key: UOGHAANRNYVLMQ-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have biological activity, including antibacterial, anti-inflammatory, and antitumor activities .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the known activities of many pyrazole and oxalamide derivatives, it could potentially have interesting biological properties .

Preparation Methods

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organolithium compounds and various catalysts .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives, which share the core structure but differ in their substituents. These compounds may have similar or distinct properties and applications. For example:

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-20(2,3)24-17(14-11-30(27,28)12-15(14)23-24)22-19(26)18(25)21-10-9-13-7-5-6-8-16(13)29-4/h5-8H,9-12H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGHAANRNYVLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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